1-(4-Nitrophenyl)-1,4-diazepane
Overview
Description
“1-(4-Nitrophenyl)-1,4-diazepane” is a compound that contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached . Compounds with these functional groups often exhibit interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)-1,4-diazepane” would likely be influenced by the diazepane ring and the nitrophenyl group. The diazepane ring can adopt various conformations due to the flexibility of the seven-membered ring . The nitrophenyl group is planar due to the conjugation of the benzene ring and the nitro group .Chemical Reactions Analysis
Compounds with nitrophenyl groups, like “1-(4-Nitrophenyl)-1,4-diazepane”, can undergo various reactions. For example, the nitro group can be reduced to an amino group . The phenyl ring can also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Nitrophenyl)-1,4-diazepane” would be influenced by its functional groups. For example, the nitrophenyl group is electron-withdrawing, which would affect the compound’s reactivity . The diazepane ring could influence the compound’s solubility and conformational flexibility .Scientific Research Applications
Chemical Structure and Reactivity
1-(4-Nitrophenyl)-1,4-diazepane derivatives have been employed in the synthesis of complex molecular structures, illustrating the versatility of these compounds in chemical synthesis. For instance, the iron(III) complexes of bis(phenolate) ligands, including derivatives of 1,4-diazepane, were studied as structural and reactive models for intradiol-cleaving enzymes. These complexes exhibit unique absorption spectral features and electrochemical properties, providing insights into the electronic structure and reactivity of enzyme analogs (Mayilmurugan et al., 2010).
Catalytic Applications
The catalytic capabilities of 1-(4-Nitrophenyl)-1,4-diazepane derivatives have also been explored. Manganese(III) complexes of 1,4-diazepane derivatives demonstrated effectiveness in olefin epoxidation reactions, showcasing the influence of ligand Lewis basicity on the reactivity and selectivity of these catalytic processes. Such studies highlight the potential of these compounds in fine chemical synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Structural Analysis and Material Science
In material science and structural chemistry, the solid-phase synthesis and crystal structure analysis of 1-(4-Nitrophenyl)-1,4-diazepane derivatives provide valuable information on the molecular geometry, electronic structure, and intermolecular interactions of these compounds. These insights are crucial for the design of new materials with specific optical, electronic, or mechanical properties (Anthal et al., 2014).
Biological and Medicinal Chemistry Research
In the realm of biological and medicinal chemistry, 1-(4-Nitrophenyl)-1,4-diazepane derivatives have been investigated for their antimicrobial and anticancer properties. The synthesis and evaluation of these compounds have led to the identification of molecules with significant biological activity, providing a foundation for the development of new therapeutic agents (Verma et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-4-2-10(3-5-11)13-8-1-6-12-7-9-13/h2-5,12H,1,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQIZDGKPDHEPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407851 | |
Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-1,4-diazepane | |
CAS RN |
214124-83-1 | |
Record name | 1-(4-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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